molecular formula C50H48N2 B14040063 1,6-Pyrenediamine, N1,N6-bis[4-(1,1-dimethylethyl)phenyl]-N1,N6-bis(2-methylphenyl)-

1,6-Pyrenediamine, N1,N6-bis[4-(1,1-dimethylethyl)phenyl]-N1,N6-bis(2-methylphenyl)-

Cat. No.: B14040063
M. Wt: 676.9 g/mol
InChI Key: HKIPUUMAGWVPDZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,6-Pyrenediamine, N1,N6-bis[4-(1,1-dimethylethyl)phenyl]-N1,N6-bis(2-methylphenyl)- typically involves multi-step organic reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Comparison with Similar Compounds

1,6-Pyrenediamine, N1,N6-bis[4-(1,1-dimethylethyl)phenyl]-N1,N6-bis(2-methylphenyl)- can be compared with other similar compounds, such as:

The uniqueness of 1,6-Pyrenediamine, N1,N6-bis[4-(1,1-dimethylethyl)phenyl]-N1,N6-bis(2-methylphenyl)- lies in its specific combination of substituents, which confer distinct photophysical and chemical properties .

Properties

Molecular Formula

C50H48N2

Molecular Weight

676.9 g/mol

IUPAC Name

1-N,6-N-bis(4-tert-butylphenyl)-1-N,6-N-bis(2-methylphenyl)pyrene-1,6-diamine

InChI

InChI=1S/C50H48N2/c1-33-13-9-11-15-43(33)51(39-25-21-37(22-26-39)49(3,4)5)45-31-19-35-18-30-42-46(32-20-36-17-29-41(45)47(35)48(36)42)52(44-16-12-10-14-34(44)2)40-27-23-38(24-28-40)50(6,7)8/h9-32H,1-8H3

InChI Key

HKIPUUMAGWVPDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C2=CC=C(C=C2)C(C)(C)C)C3=C4C=CC5=C6C4=C(C=CC6=C(C=C5)N(C7=CC=C(C=C7)C(C)(C)C)C8=CC=CC=C8C)C=C3

Origin of Product

United States

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